molecular formula C8H17NO2 B13654498 3-Amino-2,2,4-trimethylpentanoic acid

3-Amino-2,2,4-trimethylpentanoic acid

Cat. No.: B13654498
M. Wt: 159.23 g/mol
InChI Key: UQUZZTXRNBZFPZ-UHFFFAOYSA-N
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Description

3-Amino-2,2,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and three methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4-trimethylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethylpentanoic acid.

    Amination Reaction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

    Catalysts: The use of catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.

    Continuous Flow Systems: Implementation of continuous flow systems for large-scale production to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,4-trimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products:

Scientific Research Applications

3-Amino-2,2,4-trimethylpentanoic acid finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,2,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-2,4,4-trimethylpentanoic acid
  • 3-Amino-2,2,3-trimethylpentanoic acid
  • 3-Amino-2,2,4-trimethylhexanoic acid

Comparison: 3-Amino-2,2,4-trimethylpentanoic acid is unique due to its specific arrangement of the amino and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-2,2,4-trimethylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(9)8(3,4)7(10)11/h5-6H,9H2,1-4H3,(H,10,11)

InChI Key

UQUZZTXRNBZFPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)N

Origin of Product

United States

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